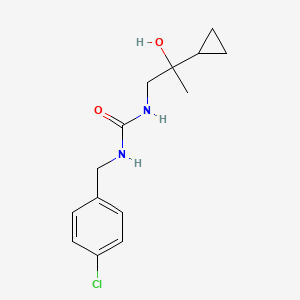![molecular formula C14H16ClN3O2 B2669584 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate CAS No. 338419-23-1](/img/structure/B2669584.png)
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom . It also has a 4-chlorophenyl group, which is a phenyl group substituted with a chlorine atom . The “methyl pentanoate” part suggests it’s an ester of pentanoic acid .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction . The 4-chlorophenyl group could be introduced through electrophilic aromatic substitution or a cross-coupling reaction . The ester could be formed through a reaction between an alcohol and pentanoic acid .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the 4-chlorophenyl group, and the ester group. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The 4-chlorophenyl group is a six-membered aromatic ring (phenyl) with a chlorine atom at the 4-position . The ester group consists of a carbonyl group (C=O) and an alkoxy group (R-O-), where R represents the “methyl pentanoate” part of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the 4-chlorophenyl group, and the ester group. The 1,2,3-triazole ring is known to participate in various chemical reactions, including cycloadditions . The 4-chlorophenyl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The ester group could undergo reactions such as hydrolysis, reduction, and transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring, the 4-chlorophenyl group, and the ester group could affect its polarity, solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
A study explored the synthesis, structural characterization, and in vitro cytotoxicity of amino acetate functionalized Schiff base organotin(IV) complexes. These compounds, including variations with structural resemblances to "[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate," demonstrated significant cytotoxic activity against various human tumor cell lines. Their potential as anticancer drugs highlights the compound's relevance in medicinal chemistry and cancer research (Basu Baul et al., 2009).
Agricultural Applications
In agriculture, related compounds have been used for the prevention and control of fungal diseases. A study on the sustained release of carbendazim and tebuconazole via solid lipid nanoparticles and polymeric nanocapsules indicated that these carrier systems could modify the release profiles of fungicides, thereby reducing toxicity and enhancing environmental safety. This research underscores the agricultural applications of triazolyl derivatives in delivering safer and more effective plant protection solutions (Campos et al., 2015).
Corrosion Inhibition
The compound and its derivatives have also been studied for their corrosion inhibition properties. A derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, showed excellent inhibition efficiency for mild steel corrosion in acidic media. This highlights the potential of triazolyl compounds in protecting industrial materials against corrosive environments, significantly contributing to the maintenance of infrastructure and machinery (Lagrenée et al., 2002).
Environmental Stability and Regulation
Paclobutrazol, a closely related compound, has been extensively researched for its effects on fruit crops. It inhibits gibberellin biosynthesis, influencing plant growth, flowering, and fruit set. Its environmental stability, effect on harvest maturity, and quality improvement in fruits have made it a valuable tool in agricultural practices. This application demonstrates the compound's role in enhancing agricultural productivity and sustainability (Ashraf & Ashraf, 2020).
Structural Studies and Mechanisms
Structural studies on azolylmethanes, including triazolyl derivatives, provide insights into their fungicidal activities and modes of binding at active sites. These studies contribute to a deeper understanding of the molecular interactions and mechanisms underlying the biological and chemical activities of triazolyl compounds, paving the way for the development of more effective and targeted applications (Anderson et al., 1984).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with . If it’s intended to be used as a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could include studying its potential applications, such as its use as a drug or a reagent in chemical reactions . Additionally, further studies could be conducted to better understand its physical and chemical properties, as well as its safety and hazards .
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-2-3-4-14(19)20-10-12-9-18(17-16-12)13-7-5-11(15)6-8-13/h5-9H,2-4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAOODXNYBSHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC1=CN(N=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2669503.png)
![3-butyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2669504.png)

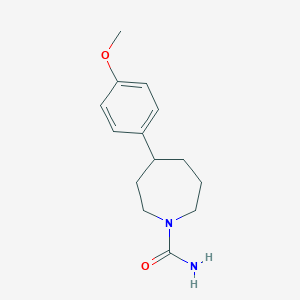

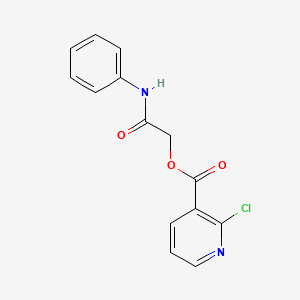
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2669516.png)
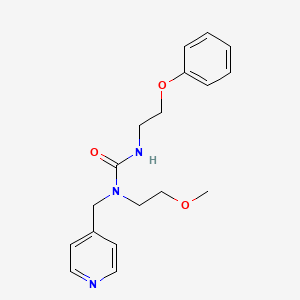
![Ethyl 2-[4-fluoro-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2669518.png)
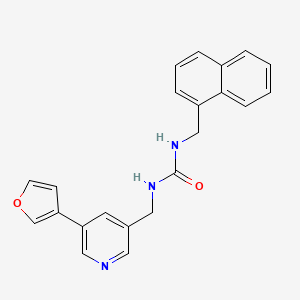
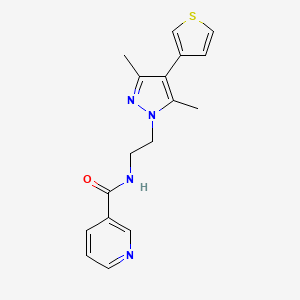
![2-O-Tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate](/img/structure/B2669521.png)
![4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2669522.png)
